Ethyl 2-(4-bromophenyl)-2-diazoacetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2-diazoacetate: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)-2-diazoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl 2-(4-bromophenyl)acetate with diazomethane. The reaction typically occurs under mild conditions and results in the formation of the diazo compound.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromophenyl)-2-diazoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Oxidation and Reduction Reactions: The diazo group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.
Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethyl 2-(4-bromophenyl)acetates, while cycloaddition reactions can produce cyclic compounds.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-2-diazoacetate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-2-diazoacetate involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as:
Formation of Carbenes: The diazo group can decompose to form carbenes, which are highly reactive intermediates.
Nucleophilic Attack: The diazo group can be attacked by nucleophiles, leading to the formation of new bonds.
Cycloaddition: The diazo group can participate in cycloaddition reactions, forming cyclic structures.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-2-diazoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: This compound lacks the diazo group and has different reactivity and applications.
Ethyl 2-bromo-2-(4-bromophenyl)acetate: This compound has an additional bromine atom and exhibits different chemical behavior.
Ethyl 2-(4-bromophenyl)-2-oxoacetate: This compound has a carbonyl group instead of a diazo group, leading to different reactivity.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-diazoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFDRBGXZRGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694872 | |
Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758692-47-6 | |
Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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